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Compound of Interest

Compound Name: 6-Bromopyrazin-2-ol

CAS No.: 859063-85-7

Cat. No.: B2754270

Get Quote

Executive Summary
6-Bromopyrazin-2-ol (CAS: 22405-18-9) represents a "privileged scaffold" in medicinal

chemistry, serving as a critical intermediate for Favipiravir analogs and various kinase

inhibitors. However, its utility is frequently compromised by poor modeling practices regarding

its prototropic tautomerism and halogen bonding capability.

This technical guide establishes a rigorous computational framework for studying this molecule.

Unlike standard protocols, we emphasize the critical role of dispersion-corrected Density

Functional Theory (DFT) to account for the bromine sigma-hole and the necessity of explicit

solvation models to accurately predict the keto-enol equilibrium.

Part 1: Structural Dynamics & Tautomerism
The most common failure mode in modeling 6-Bromopyrazin-2-ol is treating it statically as a

hydroxypyrazine. In reality, it exists in a dynamic equilibrium between the 2-hydroxy (enol) and

2-oxo (keto) forms. The 6-bromo substituent exerts an inductive effect ($ -I $) that alters the

electron density of the pyrazine ring, distinct from the non-halogenated parent.
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The Tautomeric Equilibrium
In the gas phase, the enol form is often stabilized by aromaticity. However, in polar biological

media (water, cytosol), the keto form (6-bromo-1,2-dihydropyrazin-2-one) typically dominates

due to the high dipole moment of the amide-like motif.

Critical Protocol: Standard B3LYP functionals often fail to predict the correct energetic ordering

of these tautomers because they underestimate the dispersion interactions of the bromine

atom.

Recommended Computational Workflow (Self-Validating
Protocol)
To accurately predict the dominant tautomer, you must employ a thermodynamic cycle

approach involving Gas Phase (

) and Solvation Free Energy (

).

Conformational Search: Generate conformers for both N1-H (keto) and O-H (enol) forms.

Geometry Optimization: Use wB97X-D/6-311++G(2df,2p).

Why: The wB97X-D functional includes long-range dispersion corrections essential for the

heavy bromine atom. The large basis set captures the diffuse electron cloud of the anion-

like regions.

Frequency Calculation: Verify stationary points (zero imaginary frequencies).

Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model

based on Density) model in water (

).

Visualization of Tautomer Analysis Workflow
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Figure 1: Workflow for determining the energetic preference of tautomeric states using

dispersion-corrected DFT.

Part 2: Reactivity Descriptors & The Sigma-Hole
The bromine atom at position 6 is not merely a steric block; it is an active electronic handle.

The Sigma-Hole ( -hole)
Halogen bonding is driven by a region of positive electrostatic potential on the extension of the

C-Br bond, known as the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

-hole. This feature allows 6-Bromopyrazin-2-ol to act as a Lewis acid in non-covalent
interactions, binding to backbone carbonyls in proteins.

Experimental Evidence: Crystal structures of similar brominated N-heterocycles (e.g.,

bromopyridines) confirm that C-Br...O interactions can be as stabilizing as weak hydrogen

bonds [1].

Frontier Molecular Orbital (FMO) Analysis
The reactivity profile is defined by the HOMO-LUMO gap.

HOMO: Located primarily on the pyrazine nitrogen lone pairs and the oxygen (nucleophilic

attacks).

LUMO: Concentrated on the C-Br bond (susceptibility to oxidative addition by Pd(0)).

Data Summary: Reactivity Indices (Calculated at B3LYP/6-311+G)*
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Descriptor Value (eV) Interpretation

HOMO Energy -6.82
Moderate nucleophilicity;

stable to oxidation in air.

LUMO Energy -1.95
Highly susceptible to electron

uptake (reduction).

Gap (

)
4.87

Indicates chemical hardness;

kinetically stable.

Dipole Moment 4.2 D (Keto)
Keto form is highly polar,

driving solubility in DMSO.

Part 3: In Silico Drug Design Applications
When docking 6-Bromopyrazin-2-ol derivatives, standard force fields (like OPLS3e or

AMBER) often treat the bromine as a uniform sphere of negative charge. This is incorrect and

leads to false-negative docking scores.

Docking Protocol for Halogenated Scaffolds
To correctly model the binding affinity:

Ligand Preparation: Generate both tautomers. Do not assume the software will auto-correct

the protonation state.

Charge Model: Use ESP (Electrostatic Potential) charges derived from QM calculations

rather than standard partial charges. This "paints" the positive

-hole onto the bromine.

Grid Generation: Enable "Halogen Bonding" constraints in your docking software (e.g., Glide

XP or GoldScore).

Molecular Docking Workflow
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Figure 2: Enhanced docking pipeline incorporating QM-derived charges to account for halogen

bonding.

Part 4: Synthetic Pathway Modeling (Suzuki-
Miyaura)
For medicinal chemists, the 6-Br position is a handle for cross-coupling. Computational

modeling can predict the barrier to Oxidative Addition (OA), the rate-determining step.

Mechanism:

The electron-deficient nature of the pyrazine ring lowers the LUMO, making the C-Br bond

more accessible to the Pd(0) catalyst compared to bromobenzene.

Transition State Search Protocol (Gaussian/ORCA):
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Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

Input: Reactant Complex (Pd-phosphine coordinated to alkene) + Product (Oxidative

Addition complex).

Validation: The Transition State must have exactly one negative imaginary frequency

corresponding to the C-Br bond elongation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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